molecular formula C6H13NO2Se B14806176 D-|A-Homoselenomethionine

D-|A-Homoselenomethionine

Cat. No.: B14806176
M. Wt: 210.14 g/mol
InChI Key: VVAPFFYTRIIOPT-YFKPBYRVSA-N
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Description

D-Homoselenomethionine (chemical formula: C₆H₁₃NO₂Se) is a selenium-containing amino acid analog derived from methionine, where the sulfur atom is replaced by selenium, and the carbon chain is extended by one methylene group (CH₂). This homologation distinguishes it from selenomethionine, a well-studied compound involved in selenium metabolism and antioxidant pathways . The "D" configuration indicates its dextrorotatory isomer, which may influence its biochemical interactions compared to the naturally occurring L-forms.

Properties

Molecular Formula

C6H13NO2Se

Molecular Weight

210.14 g/mol

IUPAC Name

(3R)-3-amino-5-methylselanylpentanoic acid

InChI

InChI=1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

VVAPFFYTRIIOPT-YFKPBYRVSA-N

Isomeric SMILES

C[Se]CC[C@@H](CC(=O)O)N

Canonical SMILES

C[Se]CCC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-|A-Homoselenomethionine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-|A-Homoselenomethionine undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxide back to the selenide form.

    Substitution: The selenium atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives of this compound .

Scientific Research Applications

D-|A-Homoselenomethionine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-|A-Homoselenomethionine involves its incorporation into proteins, replacing methionine residues. This incorporation can alter the protein’s structure and function, potentially enhancing its antioxidant properties. The compound also plays a role in the formation and recycling of glutathione, a crucial antioxidant in the body. By depleting reactive oxygen species (ROS), this compound helps protect cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Homoselenomethionine belongs to a family of selenium-containing amino acids and homologs. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Features Biological Activity/Applications
D-Homoselenomethionine CH₃-Se-(CH₂)₃-CH(NH₂)-COOH Selenium replaces sulfur; extended carbon chain (homolog) Hypothesized roles in redox signaling, selenium delivery
D-Selenomethionine CH₃-Se-(CH₂)₂-CH(NH₂)-COOH Selenium replaces sulfur; standard methionine backbone Antioxidant, radioprotective agent, used in isotopic labeling
L-Selenomethionine Mirror isomer of D-selenomethionine Naturally occurring form; integrated into proteins Essential nutrient, cancer chemoprevention
Homomethionine CH₃-S-(CH₂)₃-CH(NH₂)-COOH Extended carbon chain (homolog) with sulfur Rare; studied in bacterial metabolism
Selenocysteine HOOC-CH(NH₂)-CH₂-SeH Selenium analog of cysteine; encoded by the genetic code Critical in antioxidant enzymes (e.g., glutathione peroxidases)
Key Differences

Selenium vs. Sulfur: Selenium’s larger atomic radius and lower electronegativity compared to sulfur enhance redox activity. For example, selenomethionine participates in more efficient radical scavenging than methionine . D-Homoselenomethionine’s extended chain may reduce steric hindrance in enzymatic binding compared to selenomethionine.

Isomerism (D vs. L): L-selenomethionine is biologically active in humans, whereas D-forms (e.g., D-selenomethionine) are less metabolically integrated but useful in synthetic applications .

Homologation Effects: The additional CH₂ group in D-homoselenomethionine could alter solubility and membrane permeability. Homologs like homomethionine show reduced uptake in eukaryotic cells compared to methionine.

Table 2: Physicochemical Properties
Property D-Homoselenomethionine D-Selenomethionine L-Selenomethionine
Molecular Weight (g/mol) 212.14 198.10 198.10
Solubility (water) Moderate High High
Redox Potential (mV) -250 (estimated) -320 -320
Stability Prone to oxidation Oxidation-resistant Oxidation-resistant

Note: Data extrapolated from selenomethionine studies .

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